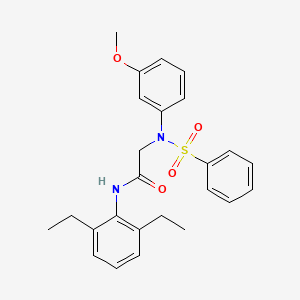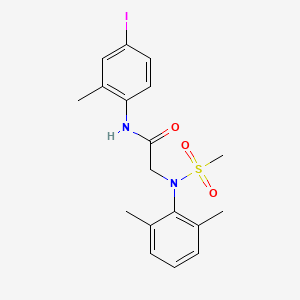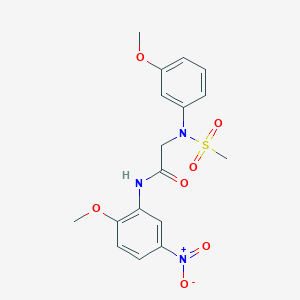![molecular formula C27H24N2O4S B3547797 N~1~-2-biphenylyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3547797.png)
N~1~-2-biphenylyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~-2-biphenylyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, also known as BPPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPG is a highly specific and potent inhibitor of the glycine transporter GlyT2, which is responsible for the reuptake of glycine from the synaptic cleft in the central nervous system.
Mecanismo De Acción
N~1~-2-biphenylyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide acts as a competitive inhibitor of GlyT2, binding to the glycine binding site on the transporter. This leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an increase in extracellular glycine levels. The increased glycine levels can then modulate the activity of NMDA receptors, which play a crucial role in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of GlyT2 by this compound leads to an increase in extracellular glycine levels, which can enhance synaptic plasticity. This compound has also been shown to increase the activity of NMDA receptors, which play a crucial role in synaptic transmission and plasticity. In addition, this compound has been shown to have neuroprotective effects and can reduce neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-2-biphenylyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has a number of advantages for lab experiments. It is a highly specific and potent inhibitor of GlyT2, making it a valuable tool for studying the role of glycine in synaptic transmission and plasticity. This compound is also cost-effective and easy to synthesize, making it accessible to researchers. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in some experimental setups. In addition, this compound has a short half-life in vivo, which can limit its effectiveness in some animal models.
Direcciones Futuras
There are a number of future directions for research on N~1~-2-biphenylyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as stroke and traumatic brain injury. This compound has been shown to have neuroprotective effects in animal models of these conditions, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is the role of glycine in synaptic transmission and plasticity, and how modulation of glycine levels by this compound can affect these processes. Finally, there is interest in developing more potent and selective inhibitors of GlyT2, which could have even greater potential for scientific research and therapeutic applications.
Aplicaciones Científicas De Investigación
N~1~-2-biphenylyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential applications in scientific research. It has been shown to be a highly specific and potent inhibitor of GlyT2, which is responsible for the reuptake of glycine from the synaptic cleft in the central nervous system. Glycine is an important neurotransmitter that plays a crucial role in synaptic transmission and plasticity. Inhibition of GlyT2 by this compound leads to an increase in extracellular glycine levels, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity.
Propiedades
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-33-23-16-18-24(19-17-23)34(31,32)29(22-12-6-3-7-13-22)20-27(30)28-26-15-9-8-14-25(26)21-10-4-2-5-11-21/h2-19H,20H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCACIEXYSLDVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547722.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B3547733.png)

![4-({[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3547744.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3547750.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3547771.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3547779.png)

![N~1~-mesityl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3547802.png)
![methyl 2-{[N-(mesitylsulfonyl)glycyl]amino}benzoate](/img/structure/B3547806.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-(1-piperidinylsulfonyl)benzoate](/img/structure/B3547813.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B3547827.png)
![N-(2-furylmethyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B3547835.png)